2-((Trifluoromethyl)thio)benzoic acid
Overview
Description
“2-((Trifluoromethyl)thio)benzoic acid” is a chemical compound with the molecular formula C8H5F3O2S . It has a molecular weight of 222.19 . The compound is also known as “2-[(Trifluoromethyl)sulphanyl]benzoic acid” or "2-Carboxyphenyl trifluoromethyl sulphide" .
Synthesis Analysis
While specific synthesis methods for “2-((Trifluoromethyl)thio)benzoic acid” were not found, a related compound, “2-trifluoromethyl benzimidazoles”, has been synthesized via the condensation of diamines or amino (thio)phenols with in situ generated CF3CN . This method yielded good to excellent results .Molecular Structure Analysis
The InChI code for “2-((Trifluoromethyl)thio)benzoic acid” is1S/C8H5F3O2S/c9-8(10,11)14-6-4-2-1-3-5(6)7(12)13/h1-4H,(H,12,13)
. The InChI key is KYCFVGRNHSGPBJ-UHFFFAOYSA-N
. Physical And Chemical Properties Analysis
“2-((Trifluoromethyl)thio)benzoic acid” is a solid at room temperature . It has a boiling point of 120-122°C . The compound has a predicted melting point of 82.51°C and a predicted density of 1.5 g/cm^3 . The predicted refractive index is n20D 1.54 .Scientific Research Applications
Stability and Degradation Pathways
Research on 2-((Trifluoromethyl)thio)benzoic acid and its related compounds, such as nitisinone, reveals insights into their stability and degradation pathways. Nitisinone's stability, for example, increases with the pH of the solution, leading to the formation of stable degradation products like 2-amino-4-(trifluoromethyl)benzoic acid (ATFA) and 2-nitro-4-(trifluoromethyl)benzoic acid (NTFA) under certain conditions. This understanding contributes to the knowledge of potential risks and benefits of these compounds in medical applications (Barchańska et al., 2019).
Antimicrobial and Antifungal Applications
Benzoic acid derivatives, closely related to 2-((Trifluoromethyl)thio)benzoic acid, exhibit antibacterial and antifungal properties. These compounds are widely used in food and feeds to improve gut functions, including digestion, absorption, and barrier functions, highlighting their potential in promoting health and preventing disease (Mao et al., 2019).
Pharmacokinetic Analysis for Safety Assessments
Pharmacokinetic studies of benzoic acid derivatives provide critical insights into their safety and efficacy. By understanding the metabolic and dosimetric variations across different species, researchers can better assess the safety margins for dietary exposures to these compounds, informing regulatory standards and ensuring public health safety (Hoffman & Hanneman, 2017).
Developmental Toxicity Evaluation
The developmental toxicity of perfluoroalkyl acids and their derivatives, which share structural similarities with 2-((Trifluoromethyl)thio)benzoic acid, has been scrutinized. Understanding the developmental effects of these compounds in rodents, such as PFOS and PFOA, facilitates the evaluation of their potential hazards, contributing to the risk assessment of perfluorinated organic chemicals (Lau, Butenhoff, & Rogers, 2004).
Safety And Hazards
The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302+H312+H332;H319, indicating that it can cause harm if swallowed, in contact with skin, or if inhaled, and that it can cause serious eye irritation . The precautionary statements are P271;P261;P280, advising to avoid breathing dust/fume/gas/mist/vapors/spray, and to wear protective gloves/protective clothing/eye protection/face protection .
properties
IUPAC Name |
2-(trifluoromethylsulfanyl)benzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F3O2S/c9-8(10,11)14-6-4-2-1-3-5(6)7(12)13/h1-4H,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KYCFVGRNHSGPBJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)O)SC(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F3O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10380683 | |
Record name | 2-[(trifluoromethyl)thio]benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10380683 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-((Trifluoromethyl)thio)benzoic acid | |
CAS RN |
37526-67-3 | |
Record name | 2-[(Trifluoromethyl)thio]benzoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=37526-67-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-[(trifluoromethyl)thio]benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10380683 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-[(trifluoromethyl)sulfanyl]benzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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